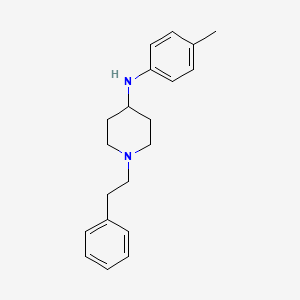

N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine

Descripción general

Descripción

Despropionil para-Metilfentanilo es un opioide sintético que es estructuralmente similar al fentanilo, un analgésico potente. Es conocido por su alta afinidad por los receptores opioides, convirtiéndolo en un compuesto significativo tanto en la investigación médica como forense .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Despropionil para-Metilfentanilo se sintetiza a partir del precursor 4-anilino-N-fenil-etilpiperidina (4-ANPP). La síntesis implica los siguientes pasos:

Formación de 4-ANPP: Esto se logra mediante la reacción de anilina con bromuro de feniletilo en presencia de una base.

N-Alquilación: El 4-ANPP luego se alquila con cloruro de para-metilbencilo en condiciones básicas para formar Despropionil para-Metilfentanilo.

Métodos de Producción Industrial: La producción industrial de Despropionil para-Metilfentanilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo es común para mantener la consistencia y la seguridad .

Tipos de Reacciones:

Oxidación: Despropionil para-Metilfentanilo puede sufrir reacciones de oxidación, típicamente utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el anillo de piperidina, utilizando reactivos como hidruro de sodio y haluros de alquilo

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Gas hidrógeno, catalizador de paladio.

Sustitución: Hidruro de sodio, haluros de alquilo.

Productos Principales:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de aminas secundarias.

Sustitución: Formación de varias piperidinas sustituidas

Aplicaciones Científicas De Investigación

Analgesic Properties

N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine is structurally related to fentanyl, a potent synthetic opioid analgesic. Research indicates that compounds in this class may exhibit significant analgesic effects, potentially offering alternatives for pain management in clinical settings. Studies have shown that derivatives of this compound can bind effectively to opioid receptors, suggesting their potential use in treating severe pain conditions .

Opioid Research

The compound is part of ongoing research into new opioid analgesics that aim to provide effective pain relief with reduced side effects compared to traditional opioids. Its structural modifications may lead to variations in potency and receptor selectivity, which are critical factors in developing safer analgesics .

Toxicological Studies

Research into the toxicological profile of this compound is essential for understanding its safety and potential risks. Preliminary studies suggest that while it may have therapeutic benefits, there are also risks associated with misuse and dependence similar to other opioids. Investigations into its metabolic pathways and long-term effects are ongoing to better assess its safety profile .

Case Study: Pain Management

A study conducted on the efficacy of various fentanyl analogs, including this compound, demonstrated that certain analogs provided superior analgesic effects compared to morphine. This finding supports the hypothesis that this compound could serve as a more effective treatment option for patients with chronic pain conditions .

Research Finding: Receptor Binding Affinity

Research published in pharmacological journals highlights the binding affinity of this compound to mu-opioid receptors. This affinity is crucial for its potential application as an analgesic agent. Comparative studies indicate that modifications to the piperidine structure can enhance or diminish this binding affinity, leading to variations in therapeutic effectiveness .

Mecanismo De Acción

Despropionil para-Metilfentanilo ejerce sus efectos uniéndose a los receptores opioides mu en el sistema nervioso central. Esta unión inhibe la liberación de neurotransmisores como la sustancia P, GABA, dopamina, acetilcolina y noradrenalina. La inhibición ocurre a través de la activación de receptores acoplados a proteínas G, que posteriormente inhiben la adenilato ciclasa, reduciendo los niveles de AMP cíclico .

Compuestos Similares:

Fentanilo: Un opioide sintético potente utilizado para el manejo del dolor.

Carfentanilo: Un análogo del fentanilo extremadamente potente utilizado como tranquilizante para animales grandes.

3-Metilfentanilo: Otro potente análogo del fentanilo con propiedades farmacológicas similares

Singularidad: Despropionil para-Metilfentanilo es único debido a sus modificaciones estructurales específicas, que dan como resultado perfiles farmacocinéticos y farmacodinámicos distintos. Su alta afinidad por los receptores opioides y su uso como estándar de referencia en investigación forense destacan su importancia .

Comparación Con Compuestos Similares

Fentanyl: A potent synthetic opioid used for pain management.

Carfentanil: An extremely potent fentanyl analog used as a tranquilizer for large animals.

3-Methylfentanyl: Another potent fentanyl analog with similar pharmacological properties

Uniqueness: Despropionyl para-Methylfentanyl is unique due to its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic profiles. Its high affinity for opioid receptors and its use as a reference standard in forensic research highlight its importance .

Actividad Biológica

N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various synthetic opioids and has been studied for its potential therapeutic applications, particularly in pain management and as a psychoactive substance.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a piperidine ring substituted with a 4-methylphenyl group and a 2-phenylethyl group, which are critical for its biological interactions.

1. Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant analgesic effects. Studies on related piperidine derivatives have shown that they can effectively bind to opioid receptors, leading to pain relief. The mechanism involves modulation of neurotransmitter release and inhibition of pain pathways in the central nervous system .

2. Psychoactive Effects

As part of the fentanyl analogs, this compound has been associated with psychoactive properties. It interacts with the mu-opioid receptor, which is responsible for the euphoric effects commonly sought in recreational drug use. This interaction can lead to both therapeutic effects and potential for abuse .

3. Antimicrobial Activity

While primarily noted for its analgesic and psychoactive properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Opioid Receptor Binding

A study conducted on the binding affinity of various piperidine derivatives to opioid receptors indicated that this compound binds effectively to the mu-opioid receptor. This binding correlates with its analgesic properties, suggesting its potential use as a pain management drug .

Case Study 2: Toxicological Assessment

Another research effort focused on the toxicological profile of this compound revealed that while it possesses therapeutic benefits, there are significant risks associated with its use, particularly concerning respiratory depression and addiction potential. This highlights the need for careful monitoring and regulation .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The compound’s synthesis likely involves reductive amination or nucleophilic substitution reactions targeting the piperidine scaffold. Key steps include:

Reductive Amination of 4-Piperidone Derivatives

-

Reaction : Hydrogenation of N-phenethyl-4-piperidone with 4-methylaniline in the presence of catalysts like Raney Ni or Pd/C (Figure 1) .

-

Conditions :

Alkylation of Piperidine Precursors

-

Reaction : Alkylation of a piperidin-4-amine intermediate with 2-phenylethyl halides (e.g., phenethyl bromide) .

-

Protection Strategies : Use of tert-butyl carbamate (Boc) to protect the amine during alkylation, followed by deprotection .

Comparative Reaction Conditions

Reaction parameters from analogous syntheses are summarized below:

| Method | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Reductive amination | Raney Ni | Ethanol | 80°C | 88.2% | |

| Alkylation (Boc-protected) | NaH | DMF | RT–60°C | 75–85% |

Degradation and Stability

-

Acidic/Basic Hydrolysis : The compound may form as a degradation product of para-methylfentanyl under hydrolytic conditions due to cleavage of the propionyl group .

-

Oxidative Stability : The secondary amine in the piperidine ring is susceptible to oxidation, potentially forming N-oxide derivatives under strong oxidizing agents .

Structural Modifications and SAR Insights

-

Stereochemical Impact : Substitutions at the 2- and 4-positions of the piperidine ring significantly influence biological activity. For example, 2-methyl substituents in donepezil analogues reduce acetylcholinesterase inhibition by altering binding pocket interactions .

-

Aromatic Substituents : The 4-methylphenyl group enhances lipophilicity, potentially affecting metabolic stability and receptor affinity .

Propiedades

IUPAC Name |

N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-7-9-19(10-8-17)21-20-12-15-22(16-13-20)14-11-18-5-3-2-4-6-18/h2-10,20-21H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFZZKQMVFHCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037087 | |

| Record name | Despropionyl p-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28456-20-4 | |

| Record name | Despropionyl p-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.